molecular formula C6H15NO B1338544 1-Amino-3,3-dimethylbutan-2-ol CAS No. 70489-63-3

1-Amino-3,3-dimethylbutan-2-ol

Cat. No. B1338544
CAS RN: 70489-63-3
M. Wt: 117.19 g/mol
InChI Key: PROOIQLVYNCTIE-UHFFFAOYSA-N
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Description

1-Amino-3,3-dimethylbutan-2-ol is a compound that is related to amino alcohols, which are organic compounds containing both an amino group and a hydroxyl group. These types of compounds are often used as catalysts in various chemical reactions due to their ability to interact with a wide range of chemical species. The specific compound mentioned does not appear in the provided papers, but a closely related compound, (R)-(-)-1-piperidino-3,3-dimethylbutan-2-ol, is discussed in the first paper. This compound is used as a catalyst in the asymmetric alkylation of aldehydes, which is a type of reaction that creates chiral molecules, which are molecules that have non-superimposable mirror images .

Synthesis Analysis

The synthesis of the related compound (R)-(-)-1-piperidino-3,3-dimethylbutan-2-ol is described in the first paper. It involves a three-step preparation based on the classical resolution of the racemate, which is a mixture of both enantiomers of a chiral molecule. The synthesis is noteworthy for its application in the large-scale asymmetric ethylation of trans-crotonaldehyde, which produces trans-(S)-4-hexen-3-ol, a compound with potential applications in the flavor and fragrance industry .

Molecular Structure Analysis

While the molecular structure of 1-Amino-3,3-dimethylbutan-2-ol is not directly discussed, the second paper provides insight into a similar compound, 2-Amino-2,3-dimethylbutanamide. This compound was synthesized and characterized crystallographically, revealing that in the crystal structure, intermolecular N—H⋯O hydrogen bonds link the two enantiomers into a three-dimensional network. This information suggests that similar amino compounds may also form hydrogen bonds that could affect their reactivity and physical properties .

Chemical Reactions Analysis

The first paper details the use of the related catalyst in the asymmetric ethylation of trans-crotonaldehyde. The study explores the impact of catalyst enantiopurity and loading on the product's enantiopurity and yield. This analysis is crucial for understanding how the molecular structure of the catalyst influences the outcome of the chemical reaction, which is essential for optimizing conditions for reaction scale-up .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Amino-3,3-dimethylbutan-2-ol are not directly provided in the papers. However, based on the related compounds discussed, it can be inferred that amino alcohols like 1-Amino-3,3-dimethylbutan-2-ol would likely be soluble in organic solvents and could participate in hydrogen bonding due to the presence of both amino and hydroxyl groups. These properties would influence their behavior as catalysts in chemical reactions .

Scientific Research Applications

Asymmetric Alkylation Catalyst

  • Synthesis and Application in Asymmetric Ethylation: 1-Amino-3,3-dimethylbutan-2-ol serves as an amino alcohol catalyst in the Noyori asymmetric alkylation of aldehydes. A study detailed the synthesis of this compound and its application in the asymmetric ethylation of trans-crotonaldehyde, leading to the production of trans-(S)-4-hexen-3-ol. This research highlights the importance of catalyst enantiopurity and loading on the product's enantiopurity and yield, demonstrating optimized conditions for reaction scale-up (Hoard, Moher, & Turpin, 1999).

Solid-State Polymorphism and Dynamics

  • Dynamics in Plastic Crystalline Phases: The dynamics of 3,3-dimethylbutan-2-ol, among other isomers, were studied in their liquid and plastic crystalline phases. The analysis used fast field cycling 1H NMR relaxometry to gather quantitative information on internal motions, overall molecular reorientations, and molecular self-diffusion in various temperatures. This research is crucial in understanding the phase behavior and dynamics of such compounds (Carignani et al., 2018).

Kinetics of Thermal Decomposition

  • Understanding Decomposition Kinetics: The thermal decomposition kinetics of a related compound, 2,3-epoxy-2,3-dimethylbutane, were studied using density functional theory and various other methodologies. This research provided insights into the kinetic rate constants and branching ratios under different conditions, contributing significantly to the understanding of the thermal decomposition behavior of similar compounds (Shiroudi & Zahedi, 2016).

Applications in Synthesis of Taurine Derivatives

  • Development of Protection Method for Sulfonic Acids: A new method for protecting sulfonic acids was developed using the safety-catch principle. This method involved the conversion of 2,2-dimethylsuccinic acid to a derivative of 2,2-dimethylbutane-1,4-diol, which was later used in the synthesis of protected derivatives of taurine. Such methodologies are valuable in the field of organic synthesis and drug development (Seeberger, Griffin, Hardcastle, & Golding, 2007).

Influence on Supramolecular Structures

  • Supramolecular Structures Analysis: The study of molecules closely related to 1-Amino-3,3-dimethylbutan-2-ol, such as 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol, has shed light on hydrogen bonding patterns, base pairing, and molecular packing in aminopyrimidine structures. This research is crucial for understanding nucleic acid structures and their functions (Cheng et al., 2011).

Safety and Hazards

This compound may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that this compound is used in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it is involved in.

Mode of Action

As a chemical used in organic synthesis , its interactions with its targets would depend on the specific reactions it is involved in.

properties

IUPAC Name

1-amino-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,3)5(8)4-7/h5,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROOIQLVYNCTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70489-63-3
Record name 1-amino-3,3-dimethylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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